
1-Acetyl-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that features a furan ring fused with an imidazolidine-2,4-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carbaldehyde with N-acetylglycine in the presence of a base, followed by cyclization to form the imidazolidine ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazolidine ring can be reduced to form imidazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Imidazolidines and other reduced derivatives.
Substitution: Various substituted furan and imidazolidine derivatives.
Scientific Research Applications
1-Acetyl-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Acetyl-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-5-(phenyl)-5-methylimidazolidine-2,4-dione: Similar structure but with a phenyl group instead of a furan ring.
1-Acetyl-5-(thien-2-yl)-5-methylimidazolidine-2,4-dione: Similar structure but with a thiophene ring instead of a furan ring.
1-Acetyl-5-(pyridin-2-yl)-5-methylimidazolidine-2,4-dione: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
1-Acetyl-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The furan ring can participate in various reactions and interactions that are distinct from those of phenyl, thiophene, or pyridine rings. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
62032-09-1 |
|---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
1-acetyl-5-(furan-2-yl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O4/c1-6(13)12-9(15)11-8(14)10(12,2)7-4-3-5-16-7/h3-5H,1-2H3,(H,11,14,15) |
InChI Key |
IIVIMVJGBKYBGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)NC(=O)C1(C)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



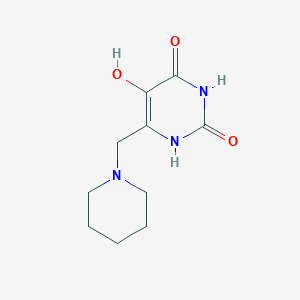
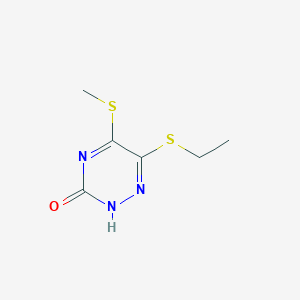

![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)
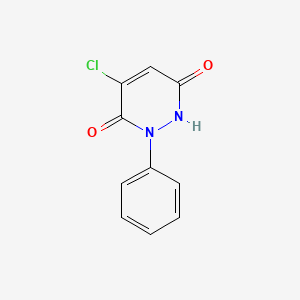
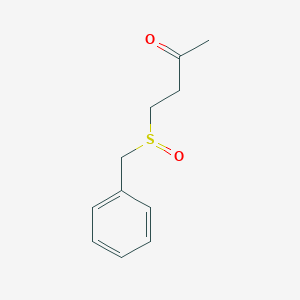
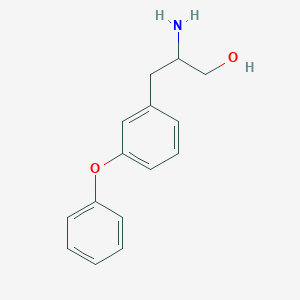
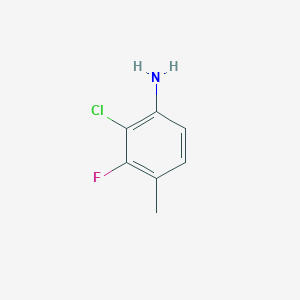

![4-Thiazolidinone, 2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-, (5Z)-](/img/structure/B14000182.png)
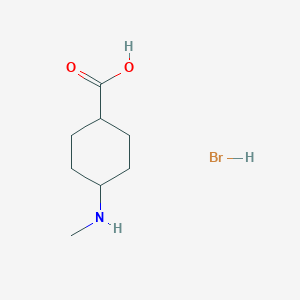
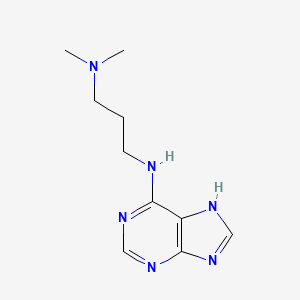
![3-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B14000188.png)
